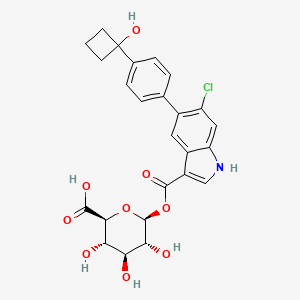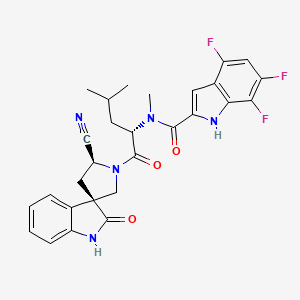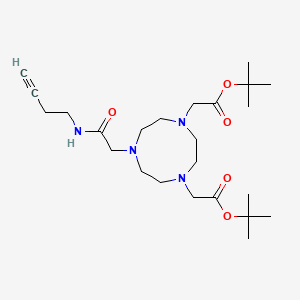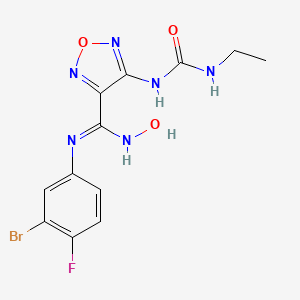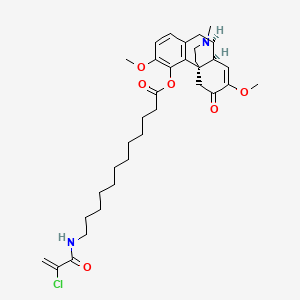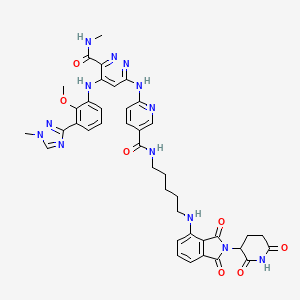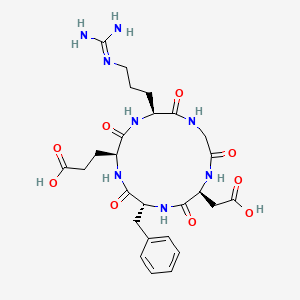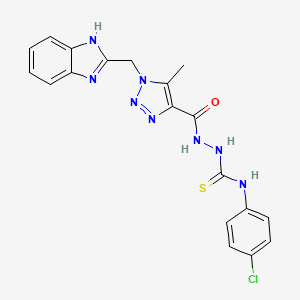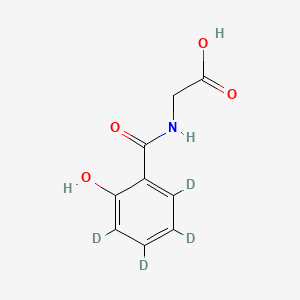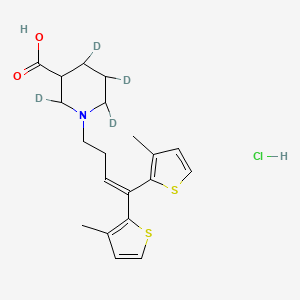
Tiagabine-d4 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tiagabine-d4 (hydrochloride) is a deuterated form of Tiagabine hydrochloride, which is a potent and selective gamma-aminobutyric acid (GABA) reuptake inhibitor. This compound is primarily used as an anticonvulsant agent for the treatment of epilepsy and other seizure disorders . The deuterated version, Tiagabine-d4 (hydrochloride), is often used in scientific research to study the pharmacokinetics and metabolism of Tiagabine due to its stable isotopic labeling .
Vorbereitungsmethoden
The synthesis of Tiagabine-d4 (hydrochloride) involves several steps, starting from the preparation of the deuterated intermediate compounds. The general synthetic route includes the following steps :
Preparation of Deuterated Intermediates: The initial step involves the synthesis of deuterated thiophene derivatives.
Formation of the Core Structure: The deuterated intermediates are then subjected to a series of reactions, including alkylation and cyclization, to form the core structure of Tiagabine-d4.
Hydrochloride Formation: The final step involves the conversion of the core structure into its hydrochloride salt form through a reaction with hydrochloric acid.
Industrial production methods for Tiagabine-d4 (hydrochloride) typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Chemischer Reaktionen
Tiagabine-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Tiagabine-d4 (hydrochloride) can undergo nucleophilic substitution reactions, particularly at the thiophene rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tiagabine-d4 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Due to its deuterated nature, it is used to study the pharmacokinetics and metabolic pathways of Tiagabine in vivo and in vitro.
Neuroscience Research: It is employed in neuroscience research to investigate the role of GABA reuptake inhibition in various neurological disorders.
Drug Development: Tiagabine-d4 (hydrochloride) is used in the development of new anticonvulsant drugs and to understand the structure-activity relationship of GABA reuptake inhibitors.
Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques to quantify Tiagabine levels in biological samples.
Wirkmechanismus
The mechanism of action of Tiagabine-d4 (hydrochloride) involves the inhibition of GABA reuptake into presynaptic neurons. By blocking the GABA transporter, it increases the availability of GABA in the synaptic cleft, enhancing its inhibitory effects on neuronal activity . This action helps to stabilize neuronal firing and prevent seizures. The primary molecular target of Tiagabine-d4 (hydrochloride) is the GABA transporter 1 (GAT-1), which is responsible for the reuptake of GABA from the synaptic cleft .
Vergleich Mit ähnlichen Verbindungen
Tiagabine-d4 (hydrochloride) can be compared with other GABA reuptake inhibitors, such as:
Gabapentin: A GABA analog that does not inhibit GABA reuptake but modulates GABAergic activity through other pathways.
The uniqueness of Tiagabine-d4 (hydrochloride) lies in its deuterated nature, which provides advantages in pharmacokinetic studies and analytical applications due to its stable isotopic labeling .
Eigenschaften
Molekularformel |
C20H26ClNO2S2 |
|---|---|
Molekulargewicht |
416.0 g/mol |
IUPAC-Name |
1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]-2,4,5,6-tetradeuteriopiperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/i3D,5D,9D,13D; |
InChI-Schlüssel |
YUKARLAABCGMCN-NAQLQRQHSA-N |
Isomerische SMILES |
[2H]C1C(C(C(N(C1[2H])CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C)[2H])C(=O)O)[2H].Cl |
Kanonische SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


